molecular formula C22H16ClN3O6S B7730062 MFCD02371092

MFCD02371092

Cat. No.: B7730062
M. Wt: 485.9 g/mol
InChI Key: TWEQVPMZQGMVRB-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02371092 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02371092 typically involves multiple steps, starting from readily available starting materials. The synthetic route may include reactions such as nucleophilic substitution, oxidation, and reduction. Each step requires specific reaction conditions, including temperature, pressure, and the use of catalysts or reagents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized processes to ensure high yield and purity. This may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

MFCD02371092 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

MFCD02371092 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules for pharmaceuticals and materials science.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Researchers investigate its potential as a therapeutic agent, exploring its efficacy and safety in treating various diseases.

    Industry: this compound is used in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD02371092 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to bind to these targets with high affinity, influencing their activity and resulting in the desired therapeutic or industrial outcomes.

Properties

IUPAC Name

methyl 2-[[(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O6S/c1-11-12(2)33-21(19(11)22(28)31-3)25-20(27)13(10-24)8-15-5-7-18(32-15)16-6-4-14(26(29)30)9-17(16)23/h4-9H,1-3H3,(H,25,27)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEQVPMZQGMVRB-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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